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Cat. No.: B611294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity, mechanism of action,

and experimental evaluation of BTA074, also known as Vapendavir. BTA074 is a potent, orally

bioavailable small molecule inhibitor belonging to the "capsid binder" class of antiviral agents.

Its primary therapeutic target is the Human Rhinovirus (HRV), the predominant causative agent

of the common cold, which can also lead to severe exacerbations of chronic respiratory

conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Mechanism of Action: Capsid Stabilization
BTA074 exerts its antiviral effect by directly interacting with the viral capsid, a protective protein

shell that encases the viral RNA genome. Specifically, it binds to a hydrophobic pocket within

the VP1 capsid protein. This binding event stabilizes the entire capsid structure, physically

preventing the conformational changes necessary for the virus to uncoat and release its

genetic material into the host cell. By locking the capsid in a stable, non-infectious state,

BTA074 effectively halts the replication cycle at a very early stage.
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Figure 1: Mechanism of Action of BTA074 (Vapendavir)
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Figure 1: Mechanism of Action of BTA074 (Vapendavir)

In Vitro Antiviral Activity Spectrum
BTA074 demonstrates potent and broad-spectrum activity against a wide array of

picornaviruses. Its efficacy has been quantified using cell-based assays that measure the

concentration of the compound required to inhibit the virus's cytopathic effect (cell destruction)

by 50% (EC50).

Activity Against Human Rhinovirus (HRV)
BTA074 is highly active against HRV species A and B, which encompass the vast majority of

serotypes responsible for the common cold. A comprehensive panel of 32 HRV serotypes was

assessed for sensitivity to BTA074, revealing consistently potent activity. The median EC50
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value was 4.3 ng/mL (11.2 nM) for these reference strains and 7.3 ng/mL (19.1 nM) for a panel

of 39 clinical HRV isolates.[1]

Virus Species
Antiviral
Susceptibility
Group

Receptor
Group

Virus Serotype
Count

BTA074
(Vapendavir)
Median EC50
[ng/mL (nM)]

HRV-A A & B Major & Minor 26 4.3 (11.2)[1]

HRV-B A & B Major 6 4.3 (11.2)[1]

Overall - - 32 4.3 (11.2)[1]

Clinical Isolates - - 39 7.3 (19.1)[1]

Table 1: Summary of BTA074 In Vitro Activity Against Human Rhinovirus Serotypes.

Activity Against Other Enteroviruses
Beyond rhinoviruses, BTA074 shows significant efficacy against other members of the

Picornaviridae family, including Enterovirus 71 (EV71), a causative agent of hand, foot, and

mouth disease that can lead to severe neurological complications.

Virus Cell Line Assay Type EC50 (µM)

Enterovirus 71 (EV71)

(Average of 21

strains)

rhabdomyosarcoma

(RD) cells
CPE Inhibition ~0.7

Poliovirus - CPE Inhibition Potent Activity

Echovirus - CPE Inhibition Potent Activity

Coxsackievirus A9 - CPE Inhibition Potent Activity

Table 2: BTA074 In Vitro Activity Against Other Select Enteroviruses.

The specificity of BTA074 was confirmed by testing its efficacy against non-picornaviruses,

including respiratory syncytial virus (RSV) and influenza viruses, where no significant activity
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was observed.[1]

Experimental Protocols: Cytopathic Effect (CPE)
Inhibition Assay
The quantitative data presented above were primarily generated using a Cytopathic Effect

(CPE) Inhibition Assay. This method assesses the ability of a compound to protect host cells

from destruction by a virus.

Principle
Susceptible host cells (e.g., HeLa cells for HRV) are cultured in microtiter plates. The cells are

then infected with a standardized amount of virus in the presence of serial dilutions of the test

compound (BTA074). After an incubation period that allows for multiple rounds of viral

replication, the health of the cell monolayer is assessed. In unprotected, virus-infected wells,

the cells will show characteristic signs of damage or death (cytopathic effect). The EC50 is

calculated as the compound concentration that preserves 50% of the cell viability compared to

uninfected and untreated controls.

Detailed Methodology
Cell Seeding: HeLa cells are seeded into 96-well microtiter plates at a density that will form a

confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.

Compound Preparation: BTA074 is serially diluted in cell culture medium to create a range of

test concentrations.

Infection and Treatment: The culture medium is removed from the cell monolayers. The

prepared BTA074 dilutions are added to the wells, followed immediately by the addition of a

viral inoculum calculated to cause >80% cell death in control wells (typically 100 TCID50 -

50% Tissue Culture Infectious Dose).

Controls: Each plate includes "cell control" wells (cells, no virus, no drug) and "virus control"

wells (cells, virus, no drug).

Incubation: Plates are incubated for 3-5 days at 33-34°C (the optimal temperature for HRV

replication) in a humidified 5% CO2 atmosphere, allowing the CPE to fully develop in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4025830/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


virus control wells.

Quantification of Cell Viability: The CPE is quantified. This is commonly done by staining the

remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the

optical density (OD) is read on a spectrophotometer. Alternatively, metabolic assays like

those using MTS reagent, which measures mitochondrial activity in living cells, can be used

to quantify viability.

Data Analysis: The percentage of cell protection is calculated for each drug concentration

relative to the control wells. A dose-response curve is generated, and the EC50 value is

determined using regression analysis.
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Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay
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Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay
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Resistance Profile
As with other capsid-binding agents, resistance to BTA074 can be selected for in vitro.

Mutations conferring resistance typically arise within the VP1 drug-binding pocket, altering the

interaction between the compound and its target. This potential for resistance highlights the

importance of considering combination therapies with antivirals that have different mechanisms

of action for future clinical applications.

Clinical Development
BTA074 (Vapendavir) has progressed through clinical trials. A Phase 2b trial in asthmatic

patients with naturally acquired rhinovirus infection was conducted to evaluate its efficacy.[1]

More recent Phase 2 studies have also shown positive results in COPD patients, where

treatment with Vapendavir improved both upper and lower respiratory symptoms and shortened

the duration of illness in a rhinovirus challenge model. These trials have demonstrated that the

drug is generally well-tolerated.

Conclusion
BTA074 (Vapendavir) is a potent, broad-spectrum inhibitor of human rhinoviruses and other

clinically relevant enteroviruses. Its mechanism as a capsid binder that prevents viral uncoating

is well-defined. Extensive in vitro testing has quantified its high potency against a wide range of

HRV serotypes and clinical isolates. Supported by a favorable profile in clinical trials, BTA074

represents a promising candidate for the treatment of rhinovirus infections, particularly in high-

risk populations where such infections can lead to severe complications.
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To cite this document: BenchChem. [BTA074 (Vapendavir): A Technical Guide to its Antiviral
Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611294#bta074-antiviral-activity-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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